6-methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
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Overview
Description
6-methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione is a compound with the molecular formula C10H18BNO4Si and a molecular weight of 255.15 g/mol . This compound is notable for its unique structure, which includes a boron atom within a dioxazaborocane ring and a trimethylsilyl group attached to an ethenyl moiety .
Preparation Methods
The synthesis of 6-methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-[2,2-bis(trimethylsilyl)ethenyl]benzaldehyde with aromatic amines and trimethylsilyl cyanide (TMSCN) in the presence of Lewis acids or ionic liquids . This reaction is typically carried out under mild conditions and results in the formation of the desired compound
Chemical Reactions Analysis
6-methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, trimethylsilyl cyanide, and aromatic amines . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with trimethylsilyl cyanide typically results in the formation of α-aminonitriles .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a reagent in organic synthesis, where its unique structure allows for the formation of various intermediates and products . . Its use in biology and medicine is less well-documented, but its unique chemical properties suggest potential for future research in these areas.
Mechanism of Action
The mechanism of action of 6-methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to undergo various chemical reactions, such as hydroelementation and hydrosilylation . These reactions are facilitated by the presence of the boron and trimethylsilyl groups, which can interact with other molecules and catalyze the formation of new bonds . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
6-methyl-2-[1-(trimethylsilyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione can be compared to other similar compounds, such as vinylsilanes and α-aminonitriles . These compounds share some structural similarities, but this compound is unique due to the presence of the boron atom within the dioxazaborocane ring . This unique structure gives it distinct chemical properties and reactivity, making it a valuable reagent in organic synthesis and materials science .
Properties
CAS No. |
2185046-19-7 |
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Molecular Formula |
C10H18BNO4Si |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
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